molecular formula C10H12O3S B1231278 4-(5-Ethylthiophen-2-yl)-4-oxobutanoic acid CAS No. 91061-68-6

4-(5-Ethylthiophen-2-yl)-4-oxobutanoic acid

Cat. No. B1231278
CAS RN: 91061-68-6
M. Wt: 212.27 g/mol
InChI Key: CQZPZVGEZHGESA-UHFFFAOYSA-N
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Description

Thiophene is a five-membered heterocyclic compound containing one sulfur atom . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors .


Synthesis Analysis

Thiophene derivatives can be synthesized using various methods. For example, a series of ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives were synthesized using Gewald synthesis .


Molecular Structure Analysis

Thiophene is a five-membered ring made up of one sulfur atom and four carbon atoms . The molecular structure of specific thiophene derivatives would depend on the substituents attached to the thiophene ring.


Chemical Reactions Analysis

Thiophene and its derivatives can undergo various chemical reactions. For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Physical And Chemical Properties Analysis

Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . The physical and chemical properties of specific thiophene derivatives would depend on their particular structure.

Scientific Research Applications

Biosynthesis and Metabolism Studies

4-Methylthio-2-oxobutanoate, closely related to the compound , has been identified as an intermediate in the biosynthesis of ethylene from methionine in various bacteria and fungi, including Aeromonas hydrophila and Corynebacterium species. This compound is derived from methionine and plays a significant role in microbial metabolism (Billington, Golding, & Primrose, 1979).

Structural and Spectroscopic Analysis

Research has been conducted on structurally similar compounds to 4-(5-Ethylthiophen-2-yl)-4-oxobutanoic acid, such as 4-[(2, 6 – dichlorophenyl) amino] 2 – methylidene 4 – oxobutanoic acid. These studies include molecular docking, vibrational, structural, electronic, and optical analyses using both experimental and theoretical approaches. Such compounds have shown potential as nonlinear optical materials and exhibit significant biological activities (Vanasundari et al., 2018).

Antioxidant Properties

The antioxidant properties of derivatives of 4-hydroxycoumarin, which is structurally related to this compound, have been investigated. One such compound, ethyl 2-[(4-hydroxy-2-oxo-2H-chromen-3-yl)(4-hydroxyphenyl)methyl]-3-oxobutanoate, showed significant scavenger activity in vitro (Stanchev et al., 2009).

Applications in Alzheimer’s Disease Research

A novel fluorescent probe for β-amyloids, closely resembling the structure of this compound, was synthesized for potential use in molecular diagnosis of Alzheimer’s disease. This compound showed high binding affinities towards Aβ(1–40) aggregates, indicating its applicability in Alzheimer’s research (Fa et al., 2015).

Chemo/Bio Sensing Applications

A study on the synthesis and characterization of a carboxylic-functionalized poly(3,4-ethylenedioxythiophene) derivative, which incorporates a structure similar to this compound, has shown potential applications in electrochemical chemo/bio-sensors and optical sensors. This includes sensitive determination of biomolecules, drug molecules, and environmental pollutants (Zhang et al., 2014).

Inhibition of Lipoxygenase

Research on Tagetes minuta, which produces a compound structurally similar to this compound, revealed potent lipoxygenase inhibitory potential. This suggests the utility of such compounds in managing inflammatory disorders (Ibrahim et al., 2018).

Apoptosis Induction in Cancer Research

4-Methylthio-2-oxobutanoic acid, similar in structure to the target compound, has been found to induce apoptosis in certain cell lines, suggesting its potential use in cancer research and therapy (Quash et al., 1995).

Mechanism of Action

The mechanism of action of thiophene derivatives would depend on their specific structure and the context in which they are used. For example, some thiophene derivatives have been found to inhibit the corrosion of mild steel in a 1 N HCl environment .

Safety and Hazards

The safety and hazards associated with thiophene derivatives would depend on their specific structure. It’s always important to refer to the Material Safety Data Sheet (MSDS) for specific compounds .

Future Directions

Thiophene and its derivatives have shown extensive significance in the pharmaceutical field because of their varied biological and clinical applications . Future research may focus on designing more effective, potent, and novel thiophene-based compounds with better pharmacodynamic and pharmacokinetic properties .

properties

IUPAC Name

4-(5-ethylthiophen-2-yl)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3S/c1-2-7-3-5-9(14-7)8(11)4-6-10(12)13/h3,5H,2,4,6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQZPZVGEZHGESA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)C(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501282816
Record name 5-Ethyl-γ-oxo-2-thiophenebutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501282816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

91061-68-6
Record name 5-Ethyl-γ-oxo-2-thiophenebutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=91061-68-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Ethyl-γ-oxo-2-thiophenebutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501282816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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